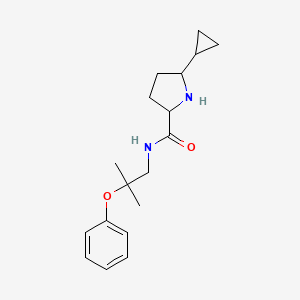
N-(3-chloro-4-pyridin-4-yloxyphenyl)-5-cyclopropylpyrrolidine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chloro-4-pyridin-4-yloxyphenyl)-5-cyclopropylpyrrolidine-2-carboxamide is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and industrial processes. This compound is characterized by its complex structure, which includes a pyridine ring, a chlorinated phenyl group, and a cyclopropyl-substituted pyrrolidine moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-pyridin-4-yloxyphenyl)-5-cyclopropylpyrrolidine-2-carboxamide typically involves multiple steps:
Formation of the Pyridine Derivative: The initial step often involves the chlorination of a pyridine derivative to introduce the chlorine atom at the desired position.
Coupling Reaction: The chlorinated pyridine is then coupled with a phenol derivative through an etherification reaction to form the pyridin-4-yloxyphenyl intermediate.
Cyclopropylation: The intermediate undergoes cyclopropylation to introduce the cyclopropyl group.
Formation of the Pyrrolidine Ring: The final step involves the formation of the pyrrolidine ring and the carboxamide group through a series of cyclization and amidation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry to scale up the production process efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
N-(3-chloro-4-pyridin-4-yloxyphenyl)-5-cyclopropylpyrrolidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing the carboxamide to an amine.
Substitution: The chlorine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
N-(3-chloro-4-pyridin-4-yloxyphenyl)-5-cyclopropylpyrrolidine-2-carboxamide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical agent, particularly in targeting specific receptors or enzymes.
Biological Research: It can be used as a tool compound to study biological pathways and mechanisms.
Industrial Applications: The compound may serve as an intermediate in the synthesis of more complex molecules used in various industrial processes.
Mécanisme D'action
The mechanism of action of N-(3-chloro-4-pyridin-4-yloxyphenyl)-5-cyclopropylpyrrolidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. Detailed studies are required to elucidate the exact molecular interactions and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(3-chloro-4-pyridin-4-yloxyphenyl)-5-cyclopropylpyrrolidine-2-carboxamide: can be compared with other pyridine-based compounds and carboxamides.
Neratinib: An irreversible inhibitor of the HER-2 receptor tyrosine kinase, which shares structural similarities with the compound .
Uniqueness
The uniqueness of this compound lies in its specific structural features, such as the combination of a chlorinated pyridine ring and a cyclopropyl-substituted pyrrolidine moiety, which may confer distinct biological activities and chemical properties compared to similar compounds.
Propriétés
IUPAC Name |
N-(3-chloro-4-pyridin-4-yloxyphenyl)-5-cyclopropylpyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3O2/c20-15-11-13(3-6-18(15)25-14-7-9-21-10-8-14)22-19(24)17-5-4-16(23-17)12-1-2-12/h3,6-12,16-17,23H,1-2,4-5H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCYQYKUFDLTRKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2CCC(N2)C(=O)NC3=CC(=C(C=C3)OC4=CC=NC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(2-Bicyclo[2.2.1]heptanyl)-1-[3-[4-(hydroxymethyl)triazol-1-yl]pyrrolidin-1-yl]ethanone](/img/structure/B6979381.png)
![2-(4-Chlorophenyl)-1-[3-[4-(hydroxymethyl)triazol-1-yl]pyrrolidin-1-yl]ethanone](/img/structure/B6979386.png)
![1-[4-[2-(2-Methoxyethoxy)ethyl]piperazin-1-yl]-2-pentoxyethanone](/img/structure/B6979393.png)
![1-[4-[2-(2-Methoxyethoxy)ethyl]piperazin-1-yl]-2-methyl-3-methylsulfanylpropan-1-one](/img/structure/B6979397.png)
![[3-[4-(Hydroxymethyl)triazol-1-yl]pyrrolidin-1-yl]-(4-propan-2-ylphenyl)methanone](/img/structure/B6979404.png)
![5-cyclopropyl-N-[3-[methyl(phenyl)sulfamoyl]phenyl]pyrrolidine-2-carboxamide](/img/structure/B6979411.png)
![3-Ethyl-1-[3-[4-(hydroxymethyl)triazol-1-yl]pyrrolidin-1-yl]heptan-1-one](/img/structure/B6979417.png)


![1-[4-(5-Cyclopropylpyrrolidine-2-carbonyl)-1,4-diazepan-1-yl]-3-(4-methoxyphenyl)propan-1-one](/img/structure/B6979434.png)
![N-[1-[(3-bromophenyl)methyl]-1,2,4-triazol-3-yl]-5-cyclopropylpyrrolidine-2-carboxamide](/img/structure/B6979448.png)
![N-[2-(4-chlorophenyl)-2-methoxyethyl]-5-cyclopropylpyrrolidine-2-carboxamide](/img/structure/B6979455.png)
![2-[4-(5-cyclopropylpyrrolidine-2-carbonyl)piperazin-1-yl]-N-(1,1-dioxothiolan-3-yl)acetamide](/img/structure/B6979463.png)
![2-[4-(5-Cyclopropylpyrrolidine-2-carbonyl)piperazin-1-yl]-1-morpholin-4-ylpropan-1-one](/img/structure/B6979465.png)
